2-(1-adamantyl)-1H-indole
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Overview
Description
2-(1-Adamantyl)-1H-indole is a chemical compound that features an adamantane moiety attached to an indole ring. The adamantane structure is a highly symmetrical, cage-like hydrocarbon, known for its rigidity and stability. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The combination of these two structures in this compound results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-1H-indole typically involves the introduction of the adamantyl group to the indole ring. One common method is the Friedel-Crafts alkylation reaction, where adamantyl chloride reacts with indole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of adamantyl bromide and indole in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2-carboxylic acid derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the formation of 2-(1-adamantyl)-1H-indoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Common reagents include halogens (e.g., bromine) and nitro groups (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.
Major Products
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: 2-(1-Adamantyl)-1H-indoline.
Substitution: 3-bromo-2-(1-adamantyl)-1H-indole, 3-nitro-2-(1-adamantyl)-1H-indole.
Scientific Research Applications
2-(1-Adamantyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, through binding interactions facilitated by the indole ring. The adamantyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(1-Adamantyl)-1H-indole can be compared to other adamantane and indole derivatives:
1-Adamantylamine: Similar in having the adamantyl group, but lacks the indole ring, resulting in different chemical and biological properties.
2-Phenyl-1H-indole: Similar in having the indole ring, but with a phenyl group instead of the adamantyl group, leading to differences in stability and reactivity.
1-Adamantyl-3-methylindole: Similar in having both the adamantyl and indole structures, but with a methyl group at the C-3 position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in the combination of the rigid adamantyl group with the versatile indole ring, providing a balance of stability and reactivity that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-adamantyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-2-4-16-15(3-1)8-17(19-16)18-9-12-5-13(10-18)7-14(6-12)11-18/h1-4,8,12-14,19H,5-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPZADKGMQNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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